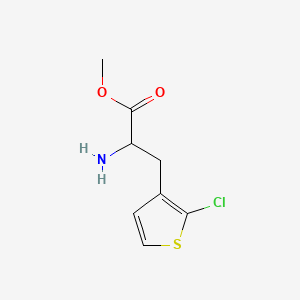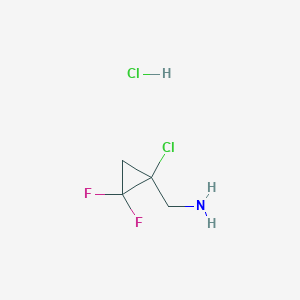
n-(4-(3-Hydroxybutyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-(3-Hydroxybutyl)phenyl)acetamide: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to an acetamide group. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(3-Hydroxybutyl)phenyl)acetamide typically involves the reaction of 4-(3-hydroxybutyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: n-(4-(3-Hydroxybutyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(4-(3-Hydroxybutyl)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of hydroxybutyl groups on biological activity. It is also used in the development of new drugs and pharmaceuticals .
Medicine: Its structure is similar to that of other known analgesics, making it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations .
Wirkmechanismus
The mechanism of action of n-(4-(3-Hydroxybutyl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The hydroxybutyl group enhances its solubility and bioavailability, allowing it to effectively reach its target sites. The compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
n-(4-Hydroxyphenyl)acetamide (Paracetamol): Both compounds have similar analgesic properties, but n-(4-(3-Hydroxybutyl)phenyl)acetamide has an additional hydroxybutyl group, which may enhance its solubility and bioavailability.
n-(4-Hydroxybutyl)benzamide: This compound is structurally similar but lacks the acetamide group, which may affect its biological activity.
Uniqueness: this compound is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, making it more effective in biological systems .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-[4-(3-hydroxybutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h5-9,14H,3-4H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
CANFUZBXSGHBNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)

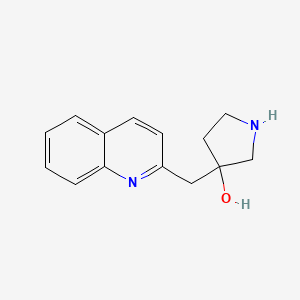
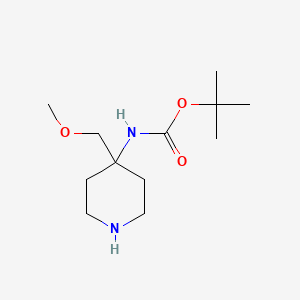
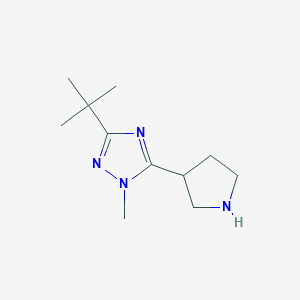
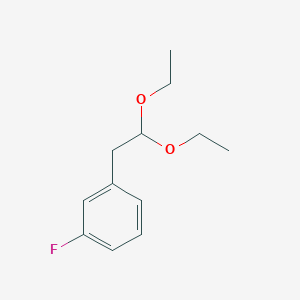

![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)


![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
